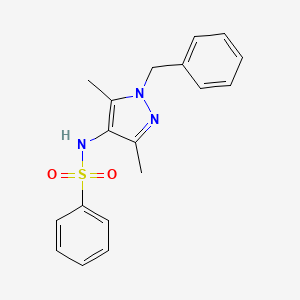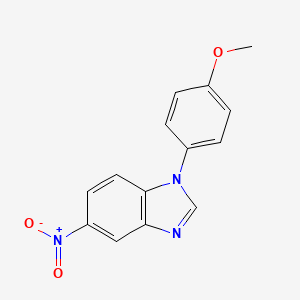
3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as HMAN, and it belongs to the class of chalcones, which are widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of HMAN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HMAN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. HMAN has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects
HMAN has been found to have various biochemical and physiological effects. In vitro studies have shown that HMAN can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation. In vivo studies have shown that HMAN can reduce the growth of tumors in mice and improve the antioxidant status of rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HMAN is its potential as a multitargeted agent, as it has been found to have activity against various enzymes and signaling pathways. Another advantage of HMAN is its relatively low toxicity, making it a potentially safe compound for use in various applications.
One limitation of HMAN is its poor solubility in water, which can make it difficult to work with in certain applications. Another limitation of HMAN is its relatively low bioavailability, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of HMAN. One direction is the development of new methods for the synthesis of HMAN that can improve its yield and purity. Another direction is the study of the structure-activity relationship of HMAN, which can help to identify more potent analogs of the compound.
In medicine, future directions for the study of HMAN include the development of new formulations of the compound that can improve its bioavailability and effectiveness. In agriculture, future directions for the study of HMAN include the development of new formulations of the compound that can improve its efficacy as a pesticide.
In industry, future directions for the study of HMAN include the development of new applications for the compound, such as its use as a dye or as a precursor for the synthesis of other compounds.
Conclusion
In conclusion, 3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on HMAN can lead to the development of new and effective applications for this compound.
Méthodes De Synthèse
The synthesis of HMAN can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Suzuki coupling reaction. The Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of HMAN. This reaction involves the condensation of 4-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
HMAN has been extensively studied for its potential applications in various scientific fields. In medicine, HMAN has shown promising results as an anticancer agent, as it has been found to induce apoptosis in cancer cells. HMAN has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
In agriculture, HMAN has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. HMAN has also been studied for its potential use as a plant growth regulator.
In industry, HMAN has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJOUIYZWHSJX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile | |
CAS RN |
58521-33-8, 2900-76-7 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058521338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003107111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9FV5YNT7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)



![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)
